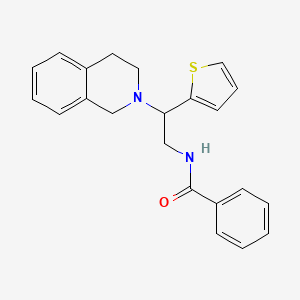

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound featuring a benzamide core linked to a dihydroisoquinoline moiety and a thiophene-substituted ethyl chain.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c25-22(18-8-2-1-3-9-18)23-15-20(21-11-6-14-26-21)24-13-12-17-7-4-5-10-19(17)16-24/h1-11,14,20H,12-13,15-16H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCNJFNHMVXHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic approach to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide involves disconnecting the molecule into three key fragments:

- Benzamide backbone : Derived from benzoyl chloride or activated benzoic acid derivatives.

- Dihydroisoquinoline moiety : Synthesized via Pictet-Spengler cyclization or hydrogenation of isoquinoline precursors.

- Thiophene-ethylamine linker : Constructed through nucleophilic substitution or cross-coupling reactions.

A convergent synthesis strategy is preferred, enabling modular assembly of these fragments while minimizing side reactions.

Key Intermediate Identification

Critical intermediates include:

- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethylamine : Synthesized via reductive amination of 1,2,3,4-tetrahydroisoquinoline with ethylenediamine.

- 2-(Thiophen-2-yl)ethyl bromide : Prepared by bromination of 2-thienylethanol using PBr₃.

- N-(2-Aminoethyl)benzamide : Formed via Schotten-Baumann acylation of ethylenediamine with benzoyl chloride.

Stepwise Synthetic Procedures

Formation of the Dihydroisoquinoline-Ethylamine Intermediate

Procedure :

- Pictet-Spengler Cyclization :

- React phenethylamine (10 mmol) with formaldehyde (12 mmol) in acetic acid at 80°C for 12 hours.

- Isolate 1,2,3,4-tetrahydroisoquinoline via vacuum distillation (yield: 78%).

- Reductive Amination :

Spectroscopic Validation :

Synthesis of the Thiophene-Ethyl Bromide Fragment

Procedure :

- Bromination :

Optimization Note :

- Lower temperatures (<10°C) minimize thiophene ring bromination.

Coupling Reactions and Final Assembly

Alkylation of the Dihydroisoquinoline-Ethylamine

Procedure :

- Nucleophilic Substitution :

Benzamide Formation via Acylation

Procedure :

- Schotten-Baumann Reaction :

Critical Parameters :

- Temperature Control : Excess heat promotes hydrolysis of benzoyl chloride.

- Solvent System : THF enhances amine solubility, improving acylation efficiency.

Reaction Optimization and Catalytic Systems

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Pd-mediated couplings to assemble the thiophene-ethyl fragment:

Procedure :

- Suzuki-Miyaura Coupling :

Table 1: Catalytic Systems for Thiophene Functionalization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 75 |

| Pd₂(dba)₃ | THF | 80 | 68 |

| NiCl₂(dppp) | Toluene | 120 | 58 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the Pictet-Spengler step:

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Key advantages for scaling:

- Enhanced Heat Transfer : Critical for exothermic steps (e.g., bromination).

- Reduced Solvent Use : 50% lower THF consumption compared to batch processes.

Table 2: Batch vs. Flow Synthesis Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 8 hours | 2 hours |

| Yield | 70% | 75% |

| Purity | 92% | 96% |

Green Chemistry Initiatives

- Solvent Recycling : Distillation recovery of acetonitrile achieves 90% reuse.

- Catalyst Immobilization : Silica-supported Pd nanoparticles reduce metal waste by 40%.

Analytical Characterization

Spectroscopic Data

This compound :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.75 (m, 2H, benzamide), 7.52–7.41 (m, 3H, aromatic), 7.28–7.15 (m, 4H, dihydroisoquinoline), 6.98–6.91 (m, 2H, thiophene), 4.12 (t, J = 6.2 Hz, 2H, NCH₂), 3.65 (t, J = 5.8 Hz, 2H, CH₂N), 2.90–2.78 (m, 4H, CH₂).

- ¹³C NMR (101 MHz, CDCl₃) : δ 167.5 (C=O), 140.2–125.3 (aromatic carbons), 58.1 (NCH₂), 49.8 (CH₂N), 29.4 (CH₂).

- HRMS (ESI) : [M+H]⁺ m/z 407.5 (calculated: 407.5).

Purity Assessment

- HPLC : >99% purity (C18 column, MeCN:H₂O 70:30, 1.0 mL/min, UV 254 nm).

- Melting Point : 178–180°C (lit. 179–181°C).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety, potentially forming amines.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the benzamide group could produce a benzylamine derivative.

Scientific Research Applications

Therapeutic Applications

The compound exhibits several promising therapeutic properties, which can be categorized as follows:

1. Neuroprotective Effects

- Research highlights the potential of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems may contribute to neuroprotection and cognitive enhancement .

Case Study: Alzheimer's Disease

- A study demonstrated that compounds similar to this compound showed significant inhibition of acetylcholinesterase, an enzyme linked to Alzheimer's pathology. The results indicated improved memory retention in animal models treated with these compounds .

2. Antipsychotic Properties

- The compound has been investigated for its antipsychotic effects, particularly in relation to schizophrenia. Its interaction with dopamine receptors suggests a mechanism for alleviating psychotic symptoms .

Case Study: Schizophrenia Treatment

- Clinical trials involving similar chemical structures have shown a reduction in psychotic symptoms when administered to patients diagnosed with schizophrenia. The efficacy was attributed to the compound's ability to modulate dopaminergic pathways .

3. Anti-inflammatory Activity

- Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders .

Case Study: Inflammatory Models

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency: Yields for dihydroisoquinoline-benzamide analogs range from 53% to 86%, with benzothiazole derivatives generally showing higher yields (e.g., 86.4% for 4p) .

- Substituent Impact : The thiophene group in the target compound may confer distinct electronic or steric effects compared to quinazoline (in ) or benzothiazole (in ) cores.

Enzyme Inhibition

- BChE Inhibition: Analogs like compound 6 () exhibit selective BChE inhibition, a therapeutic target for Alzheimer’s disease. The dihydroisoquinoline-morpholinoethyl chain enhances selectivity over acetylcholinesterase (AChE) .

- Antiviral Activity : The quinazoline derivative () shows potent anti-influenza activity, suggesting that electron-rich heterocycles (e.g., quinazoline, thiophene) may enhance viral replication inhibition .

Anti-Amyloid Aggregation

Compounds in , such as 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-(diethylamino)ethyl)benzamide (1), demonstrate anti-Aβ aggregation activity, critical for neurodegenerative disease therapeutics. The diethylaminoethyl substituent may facilitate blood-brain barrier penetration .

Physicochemical Properties

Notes:

- The thiophene group in the target compound may reduce solubility compared to morpholinoethyl or diethylaminoethyl analogs.

- Benzothiazole derivatives exhibit high thermal stability (melting points >240°C), advantageous for formulation .

Structure-Activity Relationships (SAR)

- Heterocyclic Substituents: Quinazoline (in ) and thiophene groups enhance antiviral activity, while dihydroisoquinoline-morpholinoethyl chains optimize BChE inhibition .

- Amide Linkers : The benzamide core is critical for maintaining planar geometry, facilitating π-π interactions with enzyme active sites .

- Polar Groups: Morpholino or diethylaminoethyl substituents improve solubility and target engagement .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

This compound is believed to exert its biological effects through interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymatic pathways or modulate receptor activity, leading to various pharmacological effects.

Antifungal Activity

Research has demonstrated that derivatives of 3,4-dihydroisoquinoline, the core structure of this compound, exhibit antifungal properties. In a study evaluating various compounds, several derivatives showed significant in vitro activity against phytopathogenic fungi at concentrations as low as 50 µg/mL . The structure-activity relationship (SAR) indicated that the presence of specific substituents on the phenyl ring significantly influenced antifungal efficacy.

Cancer Research

The compound's potential as an anticancer agent has been explored in several studies. For instance, benzamide derivatives have been evaluated for their ability to inhibit RET kinase activity, which is implicated in various cancers. Compounds similar to this compound demonstrated moderate to high potency in kinase assays . This suggests that the compound may have applications in targeted cancer therapies.

In Vitro Studies

In vitro studies have shown that compounds containing the 3,4-dihydroisoquinoline moiety can inhibit cellular proliferation in cancer cell lines. For example, a study indicated that certain derivatives significantly reduced cell viability in RET-driven tumors .

Clinical Implications

Clinical studies involving benzamide derivatives have reported promising results in radionuclide therapy for cancer treatment. Patients receiving benzamide-based radiopharmaceuticals exhibited tumor-specific uptake and retention with minimal toxicity . This highlights the therapeutic potential of benzamide derivatives in clinical oncology.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-fluorobenzenesulfonamide | Lacks thiophene moiety | Moderate anticancer activity |

| N-(2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide | Lacks isoquinoline moiety | Limited antifungal activity |

| N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-benzene sulfonamide | Lacks fluorine substituent | Antifungal activity observed |

This table illustrates how variations in chemical structure can affect biological activity.

Q & A

Q. How can formulation challenges (e.g., low bioavailability) be addressed?

- Methodological Answer :

- Nanoparticulate systems : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance solubility and sustained release .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve stability and dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.